Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common route includes the formation of the pyridine ring followed by the introduction of the cyano, phenyl, and chlorophenyl groups. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, the compound’s structure can be modified to develop potential pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced stability or reactivity.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and phenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- ETHYL 2-{[4-(4-METHOXYPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
- ETHYL 2-{[4-(4-FLUOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
Uniqueness: The presence of the 4-chlorophenyl group in ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE distinguishes it from its analogs. This substitution can affect its chemical reactivity and biological activity, making it unique in its applications.
Properties
Molecular Formula |
C22H17ClN2O2S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C22H17ClN2O2S/c1-2-27-21(26)14-28-22-19(13-24)18(15-8-10-17(23)11-9-15)12-20(25-22)16-6-4-3-5-7-16/h3-12H,2,14H2,1H3 |
InChI Key |
XFWAHRHVYPGJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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